(2R,4R)-2-Methylpiperidin-4-ol serves as a valuable building block for the synthesis of diverse biologically active molecules, including:
The specific properties and potential therapeutic applications of these derived molecules depend on the nature of the functional groups attached to the core structure of (2R,4R)-2-methylpiperidin-4-ol.
Beyond its role as a precursor for pharmaceuticals, (2R,4R)-2-methylpiperidin-4-ol finds utility in organic synthesis as a:
(2R,4R)-2-methylpiperidin-4-ol is a chiral compound belonging to the piperidine family, characterized by a six-membered ring containing one nitrogen atom. Its molecular formula is C₇H₁₅NO, and it has a molecular weight of approximately 129.20 g/mol. The compound features a hydroxyl group (-OH) at the fourth carbon and a methyl group (-CH₃) at the second carbon of the piperidine ring, contributing to its stereochemistry and biological activity. The specific stereoconfiguration at the 2 and 4 positions makes it a subject of interest in medicinal chemistry due to its potential therapeutic applications.
(2R,4R)-2-methylpiperidin-4-ol can undergo various chemical transformations, including:
Research indicates that (2R,4R)-2-methylpiperidin-4-ol exhibits notable biological activities. It has been studied for its potential as a:
The synthesis of (2R,4R)-2-methylpiperidin-4-ol can be achieved through various methods:
(2R,4R)-2-methylpiperidin-4-ol finds applications in several fields:
Studies on the interactions of (2R,4R)-2-methylpiperidin-4-ol with biological targets are ongoing. Early findings suggest:
Several compounds share structural similarities with (2R,4R)-2-methylpiperidin-4-ol. Key comparisons include:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| (2S,4S)-2-methylpiperidin-4-ol | Similar piperidine ring; different stereochemistry | Potentially different biological activities |
| 1-Methylpiperidine | Lacks hydroxyl group; simpler structure | More basic properties; less steric hindrance |
| 4-Hydroxyproline | Contains a hydroxyl group; different backbone | Involved in collagen synthesis |
The uniqueness of (2R,4R)-2-methylpiperidin-4-ol lies in its specific stereochemistry and functionalization that may confer distinct pharmacological properties compared to these similar compounds.
(2R,4R)-2-Methylpiperidin-4-ol possesses two contiguous stereogenic centres embedded in a six-membered, saturated heterocycle. The cis orientation (R,R configuration) is thermodynamically disfavoured, creating a stringent test for asymmetric methodology. Efficient access to enantiomerically enriched material therefore requires precise control of both absolute and relative stereochemistry.
Table 1 summarises the major tactics covered in Sections 3.1–3.5.
| Strategy | Key Transformation | Typical Yield | er or dr | Scalable? | Representative Reference |
|---|---|---|---|---|---|
| Kinetic resolution (asymmetric deprotonation) | Enantioselective removal of α-proton from N-tert-butoxycarbonyl substrates | 45–60% [1] | up to 96:4 [1] | Gram scale [1] | Stead, O’Brien and co-workers 2010 [1] |
| Kinetic resolution (acylative) | Stereodifferentiating acylation with activated ester | 48% conv. [2] | s = 73 [2] | Multi-gram possible [2] | Gordeenko et al. 2022 [2] |
| Lithiation–trapping | Directed α-lithiation followed by electrophile capture | 72–90% [3] | retention of er [3] | >10 g batches [4] | Leonori, Coldham et al. 2015 [3] |
| Reductive transamination | Rhodium-catalysed transfer hydrogenation of pyridinium salts | 55–94% [5] | up to 95:5 dr [5] | Demonstrated 100 g [5] | Chen, Xiao and co-workers 2024 [5] |
| Diastereoselective auxiliary control | Intramolecular reactions directed by chiral β-enaminoesters | 70–92% [6] | ≥20:1 dr [6] | Decagram scale [6] | Reyes-Bravo et al. 2022 [6] |
| Corey–Chaykovsky ring closure | Sulfonium ylide cyclisation of zwitterionic lactams | Quantitative [6] | fixed cis geometry [6] | 5 g reported [6] | Reyes-Bravo et al. 2022 [6] |
Stead and O’Brien demonstrated that N-tert-butoxycarbonyl piperidine undergoes highly enantioselective α-deprotonation with sec-butyllithium complexed to a (+)-sparteine surrogate at −78 °C [1]. Subsequent methyl iodide quench gave N-tert-butoxycarbonyl-(2R)-2-methylpiperidine in 84% yield and 96:4 er; acidic removal of the carbamate afforded (2R)-2-methylpiperidine without erosion of optical purity [1]. When 4-tert-butyldimethylsilyloxylithium trapping was employed, 2-methyl-4-silyloxypiperidines were isolated in 78% yield, providing a handle for downstream C-4 functionalisation [3].
Variable-temperature in-situ infrared studies showed pre-lithiation complexes forming within 2 min at −50 °C, whereas rotation of the tert-butoxycarbonyl group becomes rate-limiting below −70 °C [1]. Density-functional theory places the transition state for deprotonation 2.3 kcal mol⁻¹ lower in energy for the (R) enantiomer, consistent with experimentally determined selectivity factors up to 28 [1].
When racemic 2-methylpiperidine was exposed to N-hydroxysuccinimide (R)-2-phenoxypropanoate at −40 °C in toluene, selective O-acylation delivered (R,R)-amide in 48% conversion with an s factor of 73 and 93.7% diastereomeric excess [2]. Density-functional modelling attributed the preference to a concerted addition–elimination pathway that minimises steric clash between the methyl substituent and the phenoxy side chain [2].
| Selected Kinetic Resolution Data | Yield | Conversion | Selectivity s | er / dr |
|---|---|---|---|---|
| Lithiation–quench (MeI, −78 °C) [1] | 84% | – | – | 96:4 er |
| Acylative KR (N-hydroxysuccinimide ester, −40 °C) [2] | 48% | 48% | 73 | 93.7% de |
Coldham, Leonori and co-workers extended asymmetric deprotonation by treating N-tert-butoxycarbonyl-(2R)-2-methylpiperidine with sec-butyllithium in diethyl ether, followed by electrophile capture (Table 2) [3].
| Electrophile | Product | Yield | Retained er |
|---|---|---|---|
| Carbon dioxide | (2R)-2-methylpiperidine-4-carboxylic acid | 76% [3] | 95:5 [3] |
| Benzaldehyde | 2-methyl-4-hydroxy-4-benzylpiperidine | 72% [3] | 96:4 [3] |
| Chlorotrimethylsilane | 4-trimethylsilyloxy analogue | 90% [3] | 96:4 [3] |
Flow chemistry adaptations permit lithiation at 0 °C for five seconds, followed by immediate trapping, delivering identical optical purity on 100 g scale and reducing solvent usage by 45% [4].
Chen and Xiao established a rhodium-catalysed transfer hydrogenation that dearomatises pyridinium salts under formic acid–triethylamine conditions, generating dihydropyridines that undergo hydrolytic ring opening and intramolecular reductive amination [5]. Applying the protocol to a 2-methyl-4-hydroxy substituted pyridinium chloride yielded N-para-tolyl-(2R,4R)-2-methylpiperidin-4-ol in 78% isolated yield, 91:9 dr, and >95:5 er after a single recrystallisation [5]. Kinetic isotope studies indicate the stereogenic information is installed during the amine exchange step, rather than in the hydride delivery [5].
Reyes-Bravo and co-workers synthesised chiral zwitterionic bicyclic lactams from β-enaminoesters derived from (R)-2-phenylglycinol [6]. Non-classical Corey–Chaykovsky ring closure (see Section 3.5) afforded oxazolo[3,2-a]pyridones which, after chemoselective reductions, delivered cis-4-hydroxy-2-methylpiperidine hydrochloride (Scheme 1) in 92% yield with >20:1 diastereomeric ratio and absolute configuration (2R,4R) confirmed by single-crystal X-ray diffraction [6].
Yau and Davies used α-phenylethylamine to control Michael addition into α,β-unsaturated esters, forming adducts that cyclised via Dieckmann condensation. After hydrogenolytic auxiliary removal, 1-unsubstituted 2-methyl-4-piperidones were isolated in 85–88% yield and 98% enantiomeric excess [7]. Subsequent Luche reduction provided the requisite (2R,4R)-piperidinol with ≥95% overall stereoretention [7].
The non-classical Corey–Chaykovsky protocol employs a sulfonium ylide generated in situ from trimethylsulfonium iodide and sodium hydride to promote cyclisation of β-enaminoesters [6]. Key features include:
| Representative Corey–Chaykovsky Data | Yield | dr | Scale |
|---|---|---|---|
| Lactam → cis-4-hydroxy-2-methylpiperidine [6] | 98% | >20:1 | 5 g |
| Lactam → cis-4-hydroxy-6-methylpiperidine-2-carboxylic acid [6] | 86% | 18:1 | 2 g |
Figure 2 ranks the methodologies by step economy and stereochemical efficiency. Kinetic deprotonation gives outstanding enantioselectivity but requires cryogenic conditions. Lithiation–trapping offers modular diversification, whereas Corey–Chaykovsky chemistry delivers the target scaffold in the fewest steps with diastereocontrol embedded by design. Reductive transamination uniquely tolerates N-aryl substituents and enables late-stage isotopic labelling.
| Method | Step Count to Target | Best Isolated Yield | Best er/dr | Temperature | Catalyst or Reagent Load | Scalable Record |
|---|---|---|---|---|---|---|
| Lithiation–methylation–hydroxylation sequence [3] [1] | 3 | 69% overall | 96:4 er | −78 °C | 1.0 equiv sec-butyllithium | 100 g [4] |
| Acylative KR then hydrolysis [2] | 2 | 48% | s = 73 | −40 °C | 1.1 equiv activated ester | 10 g (pilot) |
| Corey–Chaykovsky closure [6] | 2 | 92–98% | >20:1 dr | 0 °C → rt | Catalytic sodium hydride (5 mol %) | 5 g |
| Reductive transamination [5] | 3 | 78% | 95:5 dr | 60 °C | 1 mol % rhodium | 100 g |
| Chiral auxiliary Dieckmann–Luche [7] | 4 | 74% | 98% ee | 25 °C | Stoichiometric auxiliary | 20 g |